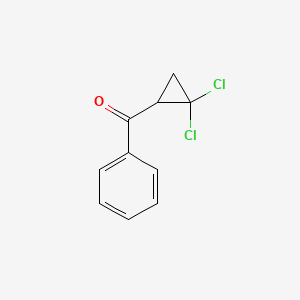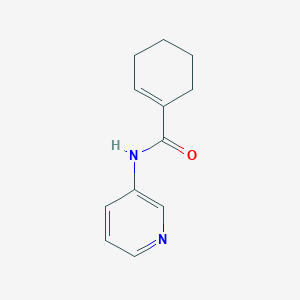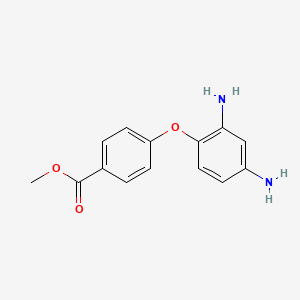![molecular formula C15H10Br4Cl2O2 B14645346 1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-36-1](/img/structure/B14645346.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its unique structure, which includes two dibromo-chlorobenzene rings connected by a propane-1,3-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of halogens.
4,4’-[Propane-1,3-diylbis(oxy)]dianiline: Contains amino groups instead of halogens.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Different functional groups but similar propane-1,3-diylbis(oxy) linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to its combination of halogen atoms and the propane-1,3-diylbis(oxy) linker. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
52642-36-1 |
|---|---|
Molekularformel |
C15H10Br4Cl2O2 |
Molekulargewicht |
612.8 g/mol |
IUPAC-Name |
1,2-dibromo-3-chloro-4-[3-(3,4-dibromo-2-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br4Cl2O2/c16-8-2-4-10(14(20)12(8)18)22-6-1-7-23-11-5-3-9(17)13(19)15(11)21/h2-5H,1,6-7H2 |
InChI-Schlüssel |
FFLBNMGQWYJQSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


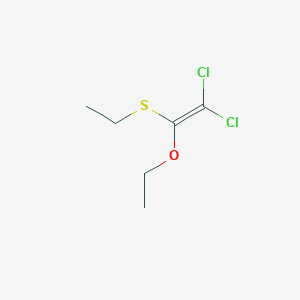
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
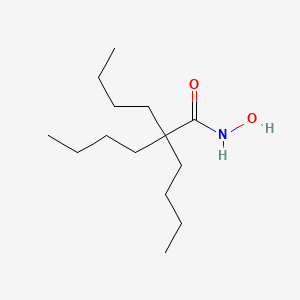

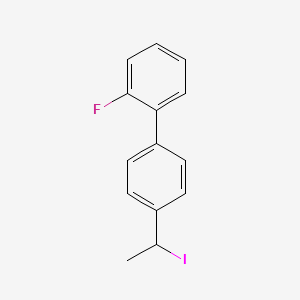
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
